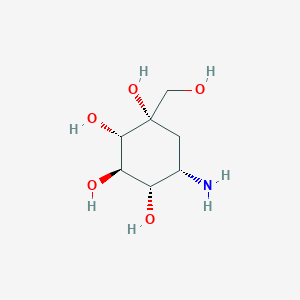
Valiolamine
概要
説明
Valiolamine is a naturally occurring aminocyclitol with the molecular formula C7H15NO5. It is a key intermediate in the synthesis of various α-glucosidase inhibitors, such as voglibose, which are used to manage diabetes by inhibiting the breakdown of carbohydrates into glucose . This compound is known for its potent inhibitory activity against α-glucosidases, making it a valuable compound in both pharmaceutical and biochemical research .
科学的研究の応用
Valiolamine has a wide range of applications in scientific research:
作用機序
バリオラミンは、主にα-グルコシダーゼの阻害を通じて作用します。α-グルコシダーゼは、炭水化物をグルコースに分解する酵素です。 これらの酵素を阻害することによって、バリオラミンは食後血糖値の管理に役立ち、糖尿病の治療に有効です . 分子標的には、ブタの腸のスクラーゼ、マルターゼ、イソマルターゼなどがあります .
6. 類似の化合物との比較
バリオラミンは、バリダミン、バリエナミン、ヒドロキシバリダミンなど、他のアミノシクリトールとよく比較されます。 これらの化合物は、α-グルコシダーゼに対する同様の阻害活性を共有していますが、効力と特定の用途が異なります . バリオラミンは、より高い阻害活性と、広く使用されている抗糖尿病薬であるヴォグリボースの合成における前駆体としての役割のために独自です .
類似の化合物:
- バリダミン
- バリエナミン
- ヒドロキシバリダミン
生化学分析
Biochemical Properties
Valiolamine interacts with various enzymes, proteins, and other biomolecules. Its primary biochemical role is as an inhibitor of alpha-glucosidase . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. By inhibiting this enzyme, this compound can effectively control the breakdown of carbohydrates, thereby regulating glucose levels in the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cellular metabolism, specifically carbohydrate metabolism . By inhibiting alpha-glucosidase, it slows down the breakdown of carbohydrates, thereby controlling the release of glucose into the bloodstream .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with alpha-glucosidase . It binds to the active site of the enzyme, inhibiting its ability to break down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and a subsequent reduction in the release of glucose into the bloodstream .
Metabolic Pathways
This compound is involved in the metabolic pathway related to carbohydrate digestion . It interacts with the enzyme alpha-glucosidase, inhibiting its ability to break down carbohydrates. This results in a controlled release of glucose, thereby regulating glucose levels in the body .
Transport and Distribution
Given its role as an alpha-glucosidase inhibitor, it is likely that it interacts with various transporters or binding proteins involved in carbohydrate metabolism .
Subcellular Localization
Given its role in inhibiting alpha-glucosidase, an enzyme found in the digestive system, it is likely that it is localized in areas of the cell involved in carbohydrate digestion .
準備方法
合成経路と反応条件: バリオラミンは、化学的および微生物学的な方法の両方によって合成できます。 化学合成には、バリダマイシンの生分解によるバリダミンとバリエナミンの混合物の生成が含まれ、次に化学的にバリオラミンに変換されます . 別の方法では、バリダマイシンから得られる前駆体であるバリオロンからの立体選択的合成が含まれます .
工業生産方法: バリオラミンの工業生産では、多くの場合、微生物発酵が用いられます。 ストレプトミセス・ハイグロスコピクス・サブsp. リモネウスは、発酵によってバリオラミンを生産するために使用されます。 しかし、この方法は、収率が低く、アナログが副産物として蓄積されるなど、課題があります . 最近の進歩では、組換え微生物を使用して生合成経路を強化し、収率と効率を向上させることに重点が置かれています .
化学反応の分析
反応の種類: バリオラミンは、酸化、還元、置換など、さまざまな化学反応を起こします。 バリオラミンは、特に、定量分析のための高速液体クロマトグラフィーにおいて、フェニルイソシアネートとの反応で知られています .
一般的な試薬と条件:
酸化: バリオラミンは、過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応には、多くの場合、水素化ホウ素ナトリウムなどの試薬が関与します。
主な生成物: これらの反応から生成される主な生成物には、バリオラミンのさまざまな誘導体があり、それらはさらなる生化学的および製薬的用途に使用されます .
4. 科学研究への応用
バリオラミンは、科学研究において幅広い用途があります。
類似化合物との比較
- Validamine
- Valienamine
- Hydroxyvalidamine
Valiolamine stands out due to its potent inhibitory activity and its versatility in various scientific and industrial applications .
特性
IUPAC Name |
(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003447 | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83465-22-9 | |
| Record name | Valiolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valiolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valiolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



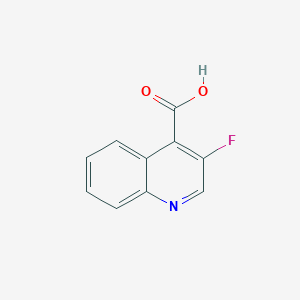
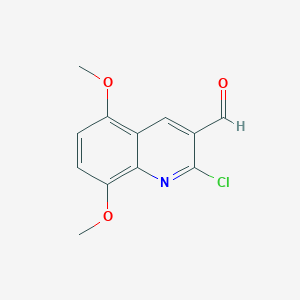

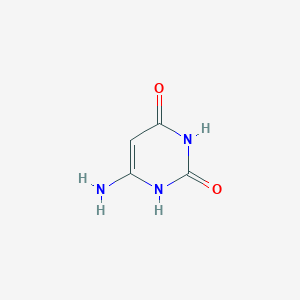
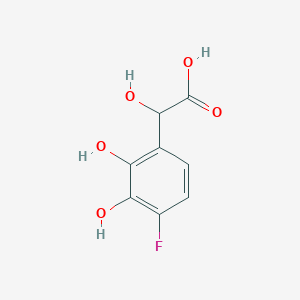


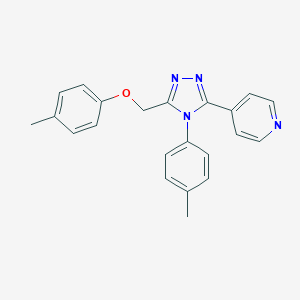

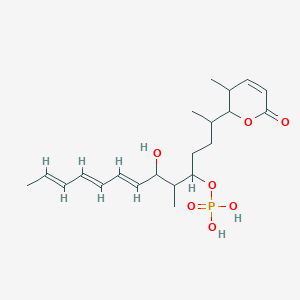
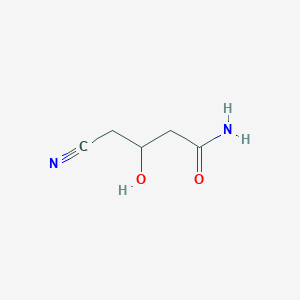
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
